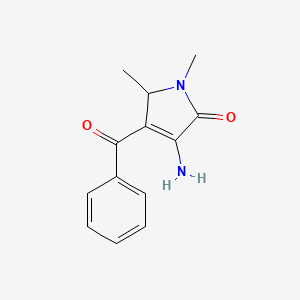
3-Amino-4-benzoyl-1,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-benzoyl-1,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one is a heterocyclic compound that belongs to the pyrrolone family. This compound is characterized by its unique structure, which includes an amino group, a benzoyl group, and a dimethylated pyrrolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-benzoyl-1,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the condensation of appropriate starting materials under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as solvent-free microwave-assisted synthesis or the use of catalytic systems can be employed to optimize the reaction conditions and reduce the number of steps involved .
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-benzoyl-1,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolone derivatives.
Substitution: The amino and benzoyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like chloroform or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyrrolone derivatives, while substitution reactions can produce a wide range of substituted pyrrolone compounds .
Wissenschaftliche Forschungsanwendungen
3-Amino-4-benzoyl-1,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities, such as antimicrobial and anti-inflammatory properties, are being explored.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Wirkmechanismus
The mechanism of action of 3-Amino-4-benzoyl-1,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrolone derivatives such as 3-ethyl-4-methyl-1,5-dihydro-2H-pyrrol-2-one and 5-(3,4-dichlorophenyl)-4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[4-(1-pyrrolidinyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one .
Uniqueness
What sets 3-Amino-4-benzoyl-1,5-dimethyl-1,5-dihydro-2H-pyrrol-2-one apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its combination of an amino group, benzoyl group, and dimethylated pyrrolone ring makes it a versatile compound for various applications .
Eigenschaften
CAS-Nummer |
90094-89-6 |
|---|---|
Molekularformel |
C13H14N2O2 |
Molekulargewicht |
230.26 g/mol |
IUPAC-Name |
4-amino-3-benzoyl-1,2-dimethyl-2H-pyrrol-5-one |
InChI |
InChI=1S/C13H14N2O2/c1-8-10(11(14)13(17)15(8)2)12(16)9-6-4-3-5-7-9/h3-8H,14H2,1-2H3 |
InChI-Schlüssel |
BAEFQOVJPBBDCX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=C(C(=O)N1C)N)C(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















